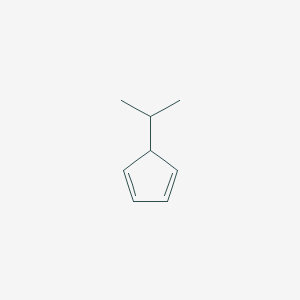

5-Isopropyl-cyclopentadiene

CAS No.: 57649-49-7

Cat. No.: VC7982529

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57649-49-7 |

|---|---|

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | 5-propan-2-ylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-8H,1-2H3 |

| Standard InChI Key | CVIGYQZQDNHNTC-UHFFFAOYSA-N |

| SMILES | CC(C)C1C=CC=C1 |

| Canonical SMILES | CC(C)C1C=CC=C1 |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a cyclopentadiene ring (C₅H₆) substituted with an isopropyl group (–CH(CH₃)₂) at the 5-position. This configuration creates a sterically hindered environment while preserving the conjugated π-system essential for diene reactivity. The IUPAC name, 5-propan-2-ylcyclopenta-1,3-diene, reflects its substitution pattern .

Table 1: Key Physical and Chemical Properties

The isopropyl group’s bulkiness influences the compound’s stability and reactivity. Unlike pentamethylcyclopentadiene (Cp*), which offers uniform steric shielding, the 5-isopropyl derivative introduces asymmetric crowding, affecting its coordination behavior in metal complexes .

Isomerism and Thermodynamic Stability

Synthetic routes often yield mixtures of 1-, 2-, and 5-isopropylcyclopentadiene isomers. Under thermodynamic control, the 1- and 2-isomers dominate due to favorable conjugation and steric factors, while the 5-isomer is kinetically favored in alkylation reactions . Isomerization studies reveal that the 5-isomer converts to the 1-isomer at moderate temperatures (12–25°C), a process accelerated in the absence of strong bases .

Synthesis and Industrial Production

Alkylation of Cyclopentadiene

The most efficient method involves the reaction of cyclopentadiene with isopropyl bromide in the presence of a base. A patented one-step process achieves high selectivity for the 1-isomer (93.7%) by controlling reaction conditions :

-

Slurry Formation: Dimethyl sulfoxide (DMSO), 2-bromopropane, and potassium hydroxide are mixed under nitrogen.

-

Cyclopentadiene Addition: Cyclopentadiene is added dropwise at ≤10°C to minimize side reactions.

-

Isomerization: Heating the mixture to 12–18°C converts residual 5-isomer to the 1-isomer .

This method avoids the formation of the undesired 2-isomer by optimizing reagent ratios (DMSO:2-bromopropane = 1:1) and reaction kinetics .

Catalytic Approaches

Transition metal-mediated syntheses, such as zirconacyclopentadiene intermediates, enable the production of multiply substituted cyclopentadienes. These methods are advantageous for large-scale applications but require precise control over Lewis acid catalysts to prevent over-alkylation .

Chemical Reactivity and Applications

Diels-Alder Reactions

The compound’s conjugated diene system readily participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride, nitroso compounds). These reactions yield six-membered rings critical for synthesizing natural products and pharmaceuticals. Substituent positioning at the 5-position enhances regioselectivity in asymmetric syntheses .

Organometallic Complexes

5-Isopropyl-cyclopentadiene serves as a ligand in sterically demanding metallocenes. For example, nickel complexes [(C₅iPr₄H)NiBr(PR₃)] (R = Ph, Me, iPr) exhibit unique catalytic properties in olefin polymerization and cross-coupling reactions. The isopropyl groups’ bulkiness stabilizes low-coordination states, enhancing catalytic activity and selectivity .

Table 2: Representative Metal Complexes

| Complex | Application | Reference |

|---|---|---|

| [(C₅iPr₄H)Ni(μ-Br)]₂ | Precursor for phosphine adducts | |

| [(C₅iPr₄H)NiMe(PPh₃)] | Methylation catalysts | |

| [{(C₅iPr₄H)Ni}₂(μ-CH₂)] | Dinuclear methane activation |

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ or CrO₃ yields 5-isopropyl-cyclopentanone, a precursor for fragrances and solvents.

-

Reduction: Hydrogenation over Pd/C produces 5-isopropyl-cyclopentane, used in lubricant formulations.

Comparison with Related Cyclopentadienes

Steric and Electronic Profiles

| Compound | Steric Demand | Electronic Effect | Applications |

|---|---|---|---|

| Cyclopentadiene (C₅H₆) | Low | Electron-rich | Basic ligand, Diels-Alder |

| Cp* (C₅Me₅) | Moderate | Strong donating | Homogeneous catalysis |

| 5-iPr-Cp (C₅iPrH₄) | High | Moderate donating | Bulky ligand synthesis |

| Cp^BIG (C₅Ar₅) | Very high | Weak donating | Stabilizing low-valent metals |

The 5-isopropyl derivative strikes a balance between steric shielding and electronic donation, making it versatile for tailored catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume